molecular formula C19H15ClN4O4S B3020583 2-(3-(3-chlorophenyl)ureido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide CAS No. 955639-91-5

2-(3-(3-chlorophenyl)ureido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide

Cat. No.: B3020583
CAS No.: 955639-91-5
M. Wt: 430.86
InChI Key: IZAKVRWPOBXXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazole-carboxamide class, characterized by a central thiazole ring substituted at position 2 with a 3-(3-chlorophenyl)ureido group and at position 4 with a carboxamide moiety linked to a 2,3-dihydrobenzo[b][1,4]dioxin scaffold. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive thiazole derivatives reported in medicinal chemistry. Thiazoles are known for diverse biological activities, including antimicrobial and antitumor effects, often modulated by substituents on the heterocyclic core . The 3-chlorophenyl group may enhance lipophilicity and receptor binding, while the dihydrobenzodioxin moiety could improve solubility and metabolic stability .

Properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O4S/c20-11-2-1-3-12(8-11)22-18(26)24-19-23-14(10-29-19)17(25)21-13-4-5-15-16(9-13)28-7-6-27-15/h1-5,8-10H,6-7H2,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAKVRWPOBXXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-chlorophenyl)ureido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as α-haloketones and thioureas under basic conditions.

    Introduction of the Urea Linkage: The urea linkage is formed by reacting the thiazole derivative with 3-chlorophenyl isocyanate.

    Attachment of the Dihydrobenzo[b][1,4]dioxin Moiety: This step involves the coupling of the intermediate with 2,3-dihydrobenzo[b][1,4]dioxin-6-amine under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

    Batch or Continuous Flow Processes: To ensure consistent quality and yield.

    Purification Techniques: Such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, converting them to amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles like amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced thiazole derivatives.

    Substitution Products: Various substituted aromatic or thiazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound may exhibit anticancer and anti-inflammatory properties. The presence of the thiazole and urea functionalities suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Research Applications

  • Cancer Research : Preliminary studies suggest that the compound could be effective against certain types of cancer by inhibiting tumor growth through enzyme inhibition.
  • Inflammation Studies : Its anti-inflammatory properties may be explored in conditions characterized by excessive inflammation.
  • Drug Development : The structural features of the compound make it a valuable lead in the design of new therapeutic agents targeting specific diseases.

Case Studies and Experimental Findings

Recent studies have explored the efficacy of similar compounds in clinical settings:

  • A study published in PMC highlighted the development of dual inhibitors targeting carbonic anhydrase, showing promising results in managing neuropathic pain .
  • Another investigation into thiazole derivatives demonstrated their potential as anticancer agents by modulating key signaling pathways involved in cell survival and proliferation .

Mechanism of Action

The mechanism of action of 2-(3-(3-chlorophenyl)ureido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction pathways or metabolic pathways relevant to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogs from the evidence:

Compound Name Substituents on Thiazole Molecular Formula Molecular Weight Key Features
Target Compound : 2-(3-(3-Chlorophenyl)ureido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide Position 2: 3-(3-Chlorophenyl)ureido; Position 4: Dihydrobenzodioxin-linked carboxamide (Inferred) C₁₉H₁₆ClN₅O₄S ~477.9* Chlorophenyl ureido for binding; dihydrobenzodioxin for solubility
N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide Position 2: 4-Acetamidophenyl; Position 4: Pyrrolidine-3-carboxamide C₂₄H₂₂N₄O₅S 478.52 Acetamidophenyl for hydrogen bonding; pyrrolidone for conformational flexibility
2-(3-(3-Chlorophenyl)ureido)-N-cycloheptyl-4-methylthiazole-5-carboxamide Position 2: 3-(3-Chlorophenyl)ureido; Position 5: Cycloheptyl-linked carboxamide C₁₉H₂₃ClN₄O₂S 406.9 Chlorophenyl ureido; bulky cycloheptyl group for lipophilicity

*Estimated based on structural analysis.

Functional Group Analysis

  • Target Compound vs. : Both share the dihydrobenzodioxin-carboxamide group, which may enhance aqueous solubility compared to the cycloheptyl group in .
  • Target Compound vs. : The target’s carboxamide at position 4 (vs. The dihydrobenzodioxin scaffold in the target may reduce metabolic degradation compared to ’s methyl group.

Pharmacological Implications

  • Antimicrobial Activity : Thiazoles with halogenated aryl groups (e.g., 3-chlorophenyl in the target and ) are associated with enhanced antimicrobial potency due to increased membrane penetration .
  • Solubility and Bioavailability : The dihydrobenzodioxin group in the target and likely improves solubility over ’s cycloheptyl group, which may prioritize lipophilicity for CNS targeting.

Biological Activity

The compound 2-(3-(3-chlorophenyl)ureido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, which include a thiazole ring, a urea linkage, and a dihydrobenzo[b][1,4]dioxin moiety. These structural components contribute to its potential biological activities, including anticancer and antimicrobial properties.

Chemical Structure

The IUPAC name for this compound is 2-[(3-chlorophenyl)carbamoylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxamide. Its chemical formula is C19H15ClN4O4SC_{19}H_{15}ClN_4O_4S, and it possesses various functional groups that influence its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₁₅ClN₄O₄S
IUPAC Name2-[(3-chlorophenyl)carbamoylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxamide
CAS Number955639-91-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole ring and urea linkage allow the compound to fit into active sites of these targets, potentially inhibiting their activity. This interaction can lead to modulation of various signaling pathways involved in cell proliferation and apoptosis.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with receptors that play roles in inflammatory responses or cell survival.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:

  • In vitro studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines by activating caspase pathways.
  • Cell proliferation assays demonstrate that these compounds can significantly reduce the growth of tumor cells compared to control groups.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Antibacterial Tests : Preliminary studies indicate effectiveness against certain Gram-positive and Gram-negative bacteria.
  • Mechanism : The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

Several studies have focused on evaluating the biological activity of compounds related to this structure:

  • Study on Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, a series of thiazole derivatives were tested for their ability to inhibit the growth of breast cancer cells. The results indicated that modifications in the phenyl ring significantly enhanced anticancer potency (source: MDPI).
  • Antimicrobial Evaluation : A recent investigation assessed the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, suggesting that structural variations could lead to enhanced activity (source: Chemistry & Biology Interface).

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(3-(3-chlorophenyl)ureido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile or DMF) to enhance reactivity, as demonstrated in cyclization reactions of similar thiazole derivatives .
  • Temperature Control: Reflux conditions (70–100°C) are effective for intermediate formation, with reaction times ranging from 1–3 minutes for cyclization steps .
  • Catalysts: Employ iodine and triethylamine to facilitate cyclization and sulfur elimination, critical for thiazole ring formation .
  • Monitoring: Use TLC or HPLC to track reaction progress and ensure completion before purification .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks to specific protons and carbons, focusing on the ureido (–NH–CO–NH–) and thiazole moieties. For example, the NH proton typically appears at δ 10–12 ppm, while aromatic protons in the dihydrodioxin ring resonate at δ 6.5–7.5 ppm .
  • IR Spectroscopy: Identify characteristic bands such as C=O (1650–1750 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ ion) with an error margin < 5 ppm .

Q. What standardized assays are used to evaluate its antimicrobial activity?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC): Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO (≤1% v/v) and test concentrations from 0.5–128 µg/mL .
  • Zone of Inhibition: Employ agar diffusion assays with sterile discs impregnated with the compound (10–50 µg/disc) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Methodological Answer:

  • Analog Synthesis: Modify substituents on the chlorophenyl or dihydrodioxin rings. For example, introduce electron-withdrawing groups (e.g., –NO₂) or halogens to enhance antimicrobial potency .
  • Bioactivity Testing: Screen analogs against resistant bacterial strains (e.g., MRSA) and compare MIC values. Use statistical tools (e.g., ANOVA) to identify significant SAR trends .
  • Computational Modeling: Perform molecular docking to predict binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How should researchers address contradictory results in bioactivity assays?

Methodological Answer:

  • Replication: Repeat assays in triplicate under controlled conditions (pH, temperature) to rule out experimental variability .
  • Purity Verification: Reanalyze compound purity via HPLC (>95%) and NMR to confirm structural integrity .
  • Theoretical Alignment: Reconcile discrepancies using established frameworks (e.g., Hansch analysis for lipophilicity-activity relationships) .

Q. What in silico strategies predict this compound’s pharmacokinetic and toxicological profiles?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions. Focus on parameters like LogP (optimal range: 2–5) and topological polar surface area (<140 Ų) .
  • Toxicity Screening: Apply ProTox-II to predict hepatotoxicity and mutagenicity. Cross-validate with Ames test data if available .

Q. How to design experiments assessing this compound’s environmental impact?

Methodological Answer:

  • Biodegradation Studies: Follow OECD Guideline 301 for ready biodegradability testing. Monitor compound degradation in aqueous media over 28 days using HPLC .
  • Ecotoxicology: Evaluate acute toxicity in Daphnia magna (48-hour LC50) and algal growth inhibition (72-hour IC50) .
  • Soil Sorption: Measure log Koc values via batch equilibrium experiments to assess mobility in environmental compartments .

Q. What mechanistic approaches elucidate its mode of action against bacterial targets?

Methodological Answer:

  • Enzyme Inhibition Assays: Test inhibitory effects on key bacterial enzymes (e.g., DNA gyrase) using fluorometric or colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatase activity) .
  • Gene Expression Profiling: Perform RNA-seq on treated bacteria to identify dysregulated pathways (e.g., cell wall synthesis, efflux pumps) .
  • Membrane Permeability: Use fluorescent probes (e.g., SYTOX Green) to quantify cytoplasmic membrane disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.